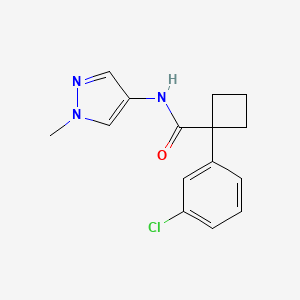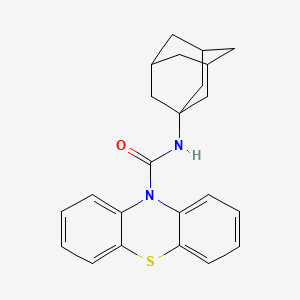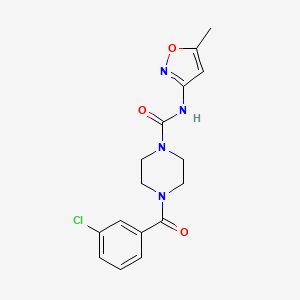![molecular formula C14H14BrNOS B7539809 N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B7539809.png)
N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide, also known as BTA-1, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. BTA-1 is a small molecule that belongs to the class of thiophene derivatives and has been found to possess a range of biological activities.
科学的研究の応用
N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide has been found to have a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function.
作用機序
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of ion channels and receptors in the brain. This compound has been found to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability. By binding to the GABA-A receptor, this compound enhances the inhibitory effects of GABA, which can reduce neuronal excitability and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of inflammation. This compound has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, which are involved in the development of oxidative stress. Additionally, this compound has been found to improve the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative damage.
実験室実験の利点と制限
N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been found to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. Additionally, it has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide. One direction is to investigate the potential therapeutic applications of this compound for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the mechanism of action of this compound and its effects on ion channels and receptors in the brain. Additionally, further studies are needed to investigate the advantages and limitations of this compound for lab experiments and to develop new formulations that improve its bioavailability and effectiveness.
合成法
N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide can be synthesized through a multi-step process starting from 5-bromothiophene-2-carboxylic acid. The first step involves the reaction of 5-bromothiophene-2-carboxylic acid with thionyl chloride to form 5-bromothiophene-2-carbonyl chloride. The carbonyl chloride is then reacted with 4-methylphenylmagnesium bromide to form the corresponding ketone. The final step involves the reaction of the ketone with N-methylacetamide to form this compound.
特性
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNOS/c1-10-2-4-11(5-3-10)8-14(17)16-9-12-6-7-13(15)18-12/h2-7H,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQNSVHTJPSQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539763.png)



![N-[(5-bromothiophen-2-yl)methyl]-2,5-difluorobenzamide](/img/structure/B7539792.png)
![N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7539801.png)
![[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 5-nitrothiophene-2-carboxylate](/img/structure/B7539806.png)


![N-cyclopropyl-N-[5-[2-(3-methyl-4-propan-2-ylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7539822.png)
![[4-[(7-Hydroxyisoquinolin-8-yl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7539827.png)
![N-[5-[2-(3-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7539831.png)